molecular formula C11H15B B1596674 2-Bromo-4-tert-butyl-1-methylbenzene CAS No. 61024-94-0

2-Bromo-4-tert-butyl-1-methylbenzene

Cat. No.: B1596674
CAS No.: 61024-94-0
M. Wt: 227.14 g/mol
InChI Key: VEIYGWKHCOGECS-UHFFFAOYSA-N
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Description

2-Bromo-4-tert-butyl-1-methylbenzene is an organic compound with the molecular formula C11H15Br. It is a derivative of benzene, where a bromine atom is substituted at the second position, a tert-butyl group at the fourth position, and a methyl group at the first position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4-tert-butyl-1-methylbenzene can be synthesized through several methods. One common method involves the bromination of 4-tert-butyl-1-methylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-tert-butyl-1-methylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Electrophilic Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and Friedel-Crafts alkylation or acylation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Electrophilic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and aluminum chloride for Friedel-Crafts reactions.

Major Products

    Nucleophilic Substitution: Products such as 4-tert-butyl-1-methylphenol or 4-tert-butyl-1-methylphenylamine.

    Electrophilic Substitution: Products such as 2-bromo-4-tert-butyl-1-methyl-3-nitrobenzene or 2-bromo-4-tert-butyl-1-methylbenzenesulfonic acid.

Scientific Research Applications

2-Bromo-4-tert-butyl-1-methylbenzene is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Material Science: In the development of new organic materials with specific properties.

    Pharmaceutical Research: As a building block for the synthesis of potential drug candidates.

    Catalysis: As a ligand or precursor in catalytic reactions.

Mechanism of Action

The mechanism of action of 2-Bromo-4-tert-butyl-1-methylbenzene in chemical reactions involves the reactivity of the bromine atom and the aromatic ring. The bromine atom can participate in nucleophilic substitution reactions, while the aromatic ring can undergo electrophilic substitution reactions. The tert-butyl and methyl groups influence the reactivity and selectivity of these reactions by providing steric and electronic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-tert-butyl-1-nitrobenzene
  • 2-Bromo-4-tert-butyl-1-methoxybenzene
  • 2-Bromo-4-tert-butyl-1-chlorobenzene

Uniqueness

2-Bromo-4-tert-butyl-1-methylbenzene is unique due to the specific combination of substituents on the benzene ring. The presence of the tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various chemical reactions. Additionally, the methyl group can donate electron density to the aromatic ring, affecting its overall reactivity.

Properties

IUPAC Name

2-bromo-4-tert-butyl-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Br/c1-8-5-6-9(7-10(8)12)11(2,3)4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIYGWKHCOGECS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20313104
Record name 2-bromo-4-tert-butyl-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20313104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61024-94-0
Record name 61024-94-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266252
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromo-4-tert-butyl-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20313104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BROMO-4-TERT-BUTYL-1-METHYLBENZENE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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